3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione is a complex organic compound with the molecular formula C10H12N2O5S2. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with ethylene oxide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the purification of intermediates and final products using techniques such as recrystallization, chromatography, and distillation. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, which can have different biological and chemical properties .
Scientific Research Applications
3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the thiazolidine ring enhances its ability to interact with biological molecules, contributing to its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A simpler analog with similar biological properties.
Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate: Another derivative with different functional groups
Uniqueness
Its ability to undergo multiple types of reactions and form different derivatives makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12N2O5S2 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-[2-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O5S2/c13-7-5-18-9(15)11(7)1-3-17-4-2-12-8(14)6-19-10(12)16/h1-6H2 |
InChI Key |
RDLKLGWWKVWXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCOCCN2C(=O)CSC2=O |
Origin of Product |
United States |
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